molecular formula C19H24N4O2 B601036 (S)-N-(1-(异戊氨基)-1-氧代-3-苯基丙烷-2-基)吡嗪-2-甲酰胺 CAS No. 1446194-56-4

(S)-N-(1-(异戊氨基)-1-氧代-3-苯基丙烷-2-基)吡嗪-2-甲酰胺

货号 B601036
CAS 编号: 1446194-56-4
分子量: 340.43
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(S)-N-(1-(isopentylaMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide” is a derivative of pyrazine-2-carboxamide . Pyrazine-2-carboxamide derivatives have been studied for their potential as inhibitors of the Echinoderm Microtubule-Associated Protein-Like 4 (EML4)-Anaplastic Lymphoma Kinase (ALK) .


Synthesis Analysis

The synthesis of pyrazine-2-carboxamide derivatives involves structural optimization . The process includes the use of computational modeling to study their structure-activity relationship (SAR) .

科学研究应用

合成方法和化合物稳定性

一项研究考察了博来霉素(一种密切相关的化合物)在临床条件下的降解,揭示了其稳定性和降解产物,强调了适当储存条件以保持疗效的重要性 (Bolognese 等人,2009).

生物活性

  • 抗菌和抗真菌活性:研究包括合成基于四氢苯并噻吩部分的新噻唑和吡唑衍生物,并评估其抗菌活性,一些化合物显示出有希望的活性 (Gouda 等人,2010)。另一项关于吡嗪-2-取代的甲酰胺衍生物的研究发现,对罗伊氏乳酸杆菌和其他微生物有显着的生长抑制作用,表明它们具有作为抗菌剂的潜力 (El-Wahab 等人,2006).
  • 抗癌潜力:某些合成的化合物已针对癌细胞系评估了体外细胞毒活性,一些化合物显示出有希望的生长抑制作用,表明它们在癌症治疗中的潜在用途 (Mansour 等人,2020).

新型合成方法

  • 已经报道了一种吡唑-4-甲酰胺的新合成方法,为这些化合物提供了一条有效的途径,这对于进一步的药物开发可能至关重要 (Jachak 等人,2010).

作用机制

Target of Action

Bortezomib Impurity H, also known as “(S)-N-(1-(isopentylaMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide”, primarily targets the 26S proteasome . The 26S proteasome is a protein complex responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins .

Mode of Action

Bortezomib Impurity H inhibits the chymotrypsin-like site of the 20S proteolytic core within the 26S proteasome . This inhibition leads to cell-cycle arrest and apoptosis . It binds to the proteasome via the boronic acid moiety, and therefore, the presence of this moiety is necessary to achieve proteasome inhibition .

Biochemical Pathways

The inhibition of the 26S proteasome disrupts multiple pathways in cells, leading to apoptosis and inhibition of cell-cycle progression, angiogenesis, and proliferation . One of the key pathways affected is the ubiquitin-proteasome pathway . Inhibition of this pathway leads to the accumulation of misfolded proteins, initiating ER stress and an unfolded protein response (UPR), which has crucial roles in the cytotoxic effect of proteasome inhibitors .

Pharmacokinetics

The pharmacokinetic profile of Bortezomib Impurity H is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase and a large volume of distribution . Moderate or severe hepatic impairment causes an increase in plasma concentrations of the compound .

Result of Action

The inhibition of the 26S proteasome by Bortezomib Impurity H leads to the accumulation of misfolded proteins, inducing ER stress and an unfolded protein response (UPR). This results in the expression of different genes to promote cell survival . Additionally, Bortezomib Impurity H induces G2-M cell cycle arrest and apoptosis by causing Bcl-2 phosphorylation and cleavage .

Action Environment

The action, efficacy, and stability of Bortezomib Impurity H can be influenced by various environmental factors. For instance, the presence of certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib Impurity H . Furthermore, the method of administration (subcutaneous or intravenous) can also impact the systemic exposure and pharmacodynamic effects of the compound .

属性

IUPAC Name

N-[(2S)-1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14(2)8-9-22-18(24)16(12-15-6-4-3-5-7-15)23-19(25)17-13-20-10-11-21-17/h3-7,10-11,13-14,16H,8-9,12H2,1-2H3,(H,22,24)(H,23,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZOAWFAGJVEGQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(1-(isopentylaMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide

CAS RN

1446194-56-4
Record name N-((1S)-2-((3-Methylbutyl)amino)-2-oxo-1-(phenylmethyl)ethyl)-2-pyrazinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446194564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bortezomib Impurity H
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-((1S)-2-((3-METHYLBUTYL)AMINO)-2-OXO-1-(PHENYLMETHYL)ETHYL)-2-PYRAZINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPW85U88TX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。